molecular formula C25H22FN3O B2957151 1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-45-6

1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2957151
CAS No.: 847396-45-6
M. Wt: 399.469
InChI Key: HGEIHTWJZIFYQN-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a benzodiazole moiety at position 2. The benzodiazole is further modified with a 4-fluorophenylmethyl group. Its molecular formula is C₂₄H₂₀FN₃O, with a molecular weight of 385.44 g/mol.

Properties

IUPAC Name

1-benzyl-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c26-21-12-10-19(11-13-21)16-29-23-9-5-4-8-22(23)27-25(29)20-14-24(30)28(17-20)15-18-6-2-1-3-7-18/h1-13,20H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEIHTWJZIFYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzodiazole/Pyrrolidinone Core

Compound A : 4-[1-(2-Fluorobenzyl)-1H-Benzimidazol-2-yl]-1-(3-Methylphenyl)Pyrrolidin-2-one
  • Structural Differences: Benzodiazole substituent: 2-fluorophenylmethyl vs. 4-fluorophenylmethyl. Pyrrolidinone substituent: 3-methylphenyl vs. benzyl.
  • The 3-methylphenyl group introduces a hydrophobic moiety, possibly increasing logP compared to the benzyl group in the target compound .
Compound B : 4-{1-[2-(4-Methoxyphenoxy)Ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)Phenyl]Pyrrolidin-2-one
  • Structural Differences: Benzodiazole substituent: 2-(4-methoxyphenoxy)ethyl vs. 4-fluorophenylmethyl. Pyrrolidinone substituent: 3-(trifluoromethyl)phenyl vs. benzyl.
  • Implications: The methoxyphenoxyethyl chain enhances solubility (due to ether oxygen) but may reduce blood-brain barrier penetration. The electron-withdrawing trifluoromethyl group could increase metabolic stability compared to the benzyl group .
Compound C : 4-(1H-1,3-Benzodiazol-2-yl)-1-(4-Fluorophenyl)Pyrrolidin-2-one (CAS 876712-94-6)
  • Structural Differences: Lacks the benzyl group on the pyrrolidinone and the 4-fluorophenylmethyl on benzodiazole.
  • Implications :
    • Simplified structure with reduced molecular weight (MW = 299.32 g/mol) may improve solubility but reduce target affinity due to fewer hydrophobic interactions .

Modifications to the Pyrrolidinone Ring

Compound D : 4-{1-[2-(2,6-Dimethylphenoxy)Ethyl]-1H-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)Methyl]Pyrrolidin-2-one Hydrochloride
  • Structural Differences: Benzodiazole substituent: 2-(2,6-dimethylphenoxy)ethyl vs. 4-fluorophenylmethyl. Salt form: Hydrochloride vs. free base.
  • Hydrochloride salt improves aqueous solubility for formulation .
Compound E : 2-[(1-{1-[(4-Fluorophenyl)Methyl]-1H-Benzodiazol-2-yl}Piperidin-4-yl)(Methyl)Amino]Pyrimidin-4-ol
  • Structural Differences: Replaces pyrrolidinone with a piperidine ring and adds a pyrimidin-4-ol group.
  • Implications: Piperidine’s six-membered ring may alter conformational flexibility.

Pharmacological and Physicochemical Data Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 385.44 403.45 511.50 299.32
XLogP3 ~4.3 ~4.5 ~5.1 ~2.8
TPSA (Ų) 47.4 45.8 65.5 47.4
Key Functional Groups Benzyl, 4-Fluorophenyl 3-Methylphenyl, 2-Fluorophenyl Trifluoromethyl, Methoxyphenoxy 4-Fluorophenyl
  • Trends: Increased logP correlates with bulkier hydrophobic substituents (e.g., trifluoromethyl in Compound B). Higher TPSA values (e.g., Compound B) correspond to polar groups like methoxy and phenoxy.

Biological Activity

The compound 1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : CN\text{N}
  • Molecular Weight : Approximately 320.4 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A benzodiazole moiety, which is often associated with various biological activities.
  • A pyrrolidinone ring that contributes to its pharmacological properties.
  • A fluorophenyl group , which may enhance lipophilicity and bioactivity.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, such as mTORC1, which plays a crucial role in cellular growth and metabolism .
  • Induction of Autophagy : The compound has been observed to modulate autophagy pathways, potentially leading to increased cell death in cancerous cells while sparing normal cells .
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activities, which can protect cells from oxidative stress .

Therapeutic Potential

The therapeutic implications of this compound are significant, particularly in oncology:

  • Anticancer Activity : The ability to disrupt mTORC1 activity and enhance autophagy suggests potential use as an anticancer agent. It may selectively target tumor cells under metabolic stress .
  • Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases.

In Vitro Studies

Several studies have examined the effects of this compound on various cancer cell lines:

StudyCell LineConcentrationEffect
MIA PaCa-2 (pancreatic cancer)10 µMReduced mTORC1 activity by 78%
HeLa (cervical cancer)5 µMInduced autophagic flux disruption

These findings highlight the compound's potential as an effective agent against specific cancers.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the full therapeutic potential. Current research is ongoing to evaluate the pharmacokinetics and safety profile of this compound in animal models.

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